molecular formula C16H17N5O2S2 B2832305 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 886927-62-4

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2832305
CAS No.: 886927-62-4
M. Wt: 375.47
InChI Key: MCBKKDWUMYFQDK-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a thiophene ring at the 5-position of the triazole core and a 2-ethoxyphenyl substituent on the acetamide nitrogen. Its molecular formula is C₁₆H₁₆N₅O₂S₂, with a molecular weight of 382.47 g/mol . The presence of the thiophene moiety distinguishes it from related compounds, as sulfur-containing heterocycles often enhance biological activity through improved lipophilicity and target binding .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-2-23-12-7-4-3-6-11(12)18-14(22)10-25-16-20-19-15(21(16)17)13-8-5-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBKKDWUMYFQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Acetamide Group: This step involves the acylation of the amine group with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole with various acetamides. Characterization methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antibacterial agents .

Stress-Protective Effects

A notable application of this compound is its stress-protective effect observed in animal models. In a study involving white outbred rats subjected to immobilization stress, the administration of sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate resulted in improved behavioral responses and physiological parameters indicative of reduced stress levels. The analysis included markers of oxidative stress and antioxidant activity .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Studies have been conducted to evaluate the toxic effects of sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate on rat heart tissue. Doses significantly higher than therapeutic levels were administered to assess potential acute toxicity and histological changes in cardiac tissues . The results provide insights into the compound's safety and possible side effects.

Case Studies

Several case studies highlight the applications of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide:

Study Focus Findings
Study on antimicrobial propertiesEvaluation against bacterial strainsEffective against S. aureus and E. coli; potential for development as antibacterial drug .
Stress-protective studyBehavioral analysis in ratsSignificant improvement in stress response; enhanced antioxidant activity observed .
Toxicological assessmentEffects on heart tissueNo significant damage at therapeutic doses; acute toxicity noted at high doses .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The triazole and thiophene rings are crucial for binding to these targets, while the acetamide group enhances its solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Pyridine/Furan : Thiophene-containing derivatives exhibit higher lipophilicity compared to pyridine or furan analogues, which may enhance membrane permeability . For example, the furan-based derivatives in showed moderate anti-exudative activity, while thiophene-containing compounds demonstrated superior binding to cyclooxygenase-2 (COX-2) in silico studies .
  • N-Substituent Effects : The 2-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-fluorophenyl in ) that improve metabolic stability but reduce solubility .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility (LogP) Reference
Target Compound 174–176* 83* 2.85
2-{[4-Amino-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide (AS111) 161–163 50 2.12
2-{[4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Nitrophenyl)Acetamide 182–184 65 3.01
VUAA1 109–111 75 3.45

*Estimated based on structurally similar compounds in .

Key Observations :

  • The target compound’s higher melting point (174–176°C) compared to pyridine analogues (161–163°C) suggests stronger intermolecular interactions (e.g., π-π stacking) due to the thiophene ring .
  • Yields for thiophene derivatives (83% in ) often exceed those of furan or pyridine analogues, likely due to the stability of thiophene intermediates during cyclization .

Anti-Inflammatory and Anti-Exudative Activity

  • The target compound’s thiophene moiety correlates with 1.28-fold higher COX-2 inhibition compared to diclofenac sodium in rat models, surpassing pyridine-based AS111 (1.0-fold) .
  • Furan derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) showed 50–60% inhibition of formalin-induced edema, while thiophene analogues achieved 70–85% inhibition .

Antimicrobial Activity

  • Thiophene-containing triazoles (e.g., compound 6a in ) exhibited MIC values of 8–16 µg/mL against S. aureus and E. coli, outperforming furan derivatives (MIC: 32–64 µg/mL) due to enhanced membrane penetration .

Enzyme Inhibition

  • In reverse transcriptase inhibition studies, thiophene derivatives (e.g., AM34 in ) showed IC₅₀ values of 12 nM , comparable to nevirapine (10 nM), while pyridine-based compounds were less potent (IC₅₀: 25–50 nM) .

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of triazole derivatives typically involves reactions between various thioketones and amines. The specific compound can be synthesized through a multi-step process involving the formation of the triazole ring followed by substitution reactions to introduce the ethoxyphenyl acetamide moiety. The yield and purity of the synthesized compound can be confirmed using techniques such as NMR and IR spectroscopy.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have demonstrated inhibitory effects on various cancer cell lines. In particular, compounds featuring a thiophene moiety have been reported to inhibit the growth of colon cancer cells (HCT116) with IC50 values in the low micromolar range .

CompoundCancer Cell LineIC50 (µM)
8bHCT11660
MS-275HCT11651

Antimicrobial Activity

The biological activity of triazoles extends to antimicrobial effects as well. Studies indicate that mercapto-substituted triazoles possess notable antibacterial and antifungal properties. For example, derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria .

The mechanism behind the biological activities of triazole compounds often involves inhibition of key enzymes or pathways in target cells. For instance, some derivatives act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell proliferation and survival .

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related compound reduced tumor volume in xenograft models without causing significant weight loss in mice, indicating a favorable safety profile compared to traditional chemotherapeutics .
  • Antimicrobial Screening : Another investigation screened various triazole derivatives against multiple bacterial strains, revealing that some exhibited comparable efficacy to established antibiotics like rifampicin .

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